Phosphine, [bis(trimethylsilyl)methylene]phenyl-
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Overview
Description
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is a unique organophosphorus compound characterized by the presence of a phosphine group bonded to a phenyl group and a bis(trimethylsilyl)methylene moiety. This compound is of significant interest in the field of organophosphorus chemistry due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [bis(trimethylsilyl)methylene]phenyl- typically involves the reaction of phenylphosphine with bis(trimethylsilyl)methylene chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as triethylamine, facilitates the reaction .
Industrial Production Methods
While specific industrial production methods for Phosphine, [bis(trimethylsilyl)methylene]phenyl- are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Phosphine, [bis(trimethylsilyl)methylene]phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phenyl or trimethylsilyl groups are replaced by other functional groups.
Addition: The compound can undergo addition reactions with electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include oxidizing agents like hydrogen peroxide for oxidation reactions, and halogenating agents for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from the reactions of Phosphine, [bis(trimethylsilyl)methylene]phenyl- include phosphine oxides, substituted phosphines, and various addition products depending on the nature of the reactants used.
Scientific Research Applications
Phosphine, [bis(trimethylsilyl)methylene]phenyl- has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which are useful in various catalytic processes.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of Phosphine, [bis(trimethylsilyl)methylene]phenyl- involves its ability to act as a nucleophile or electrophile in chemical reactions. The phosphine group can donate electron density to form bonds with electrophilic centers, while the trimethylsilyl groups can stabilize reactive intermediates. This dual functionality makes it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
- Phosphine, [bis(trimethylsilyl)methylene][2,4,6-tris(1,1-dimethylethyl)phenyl]-
- Tris(trimethylsilyl)phosphite
- Bis(trimethylsilyl)phosphine
Uniqueness
Phosphine, [bis(trimethylsilyl)methylene]phenyl- is unique due to its specific combination of a phenyl group and a bis(trimethylsilyl)methylene moiety. This structure imparts distinct reactivity and stability compared to other similar compounds. Its ability to form stable complexes with transition metals and participate in a wide range of chemical reactions makes it particularly valuable in research and industrial applications .
Properties
CAS No. |
78928-41-3 |
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Molecular Formula |
C13H23PSi2 |
Molecular Weight |
266.46 g/mol |
IUPAC Name |
bis(trimethylsilyl)methylidene-phenylphosphane |
InChI |
InChI=1S/C13H23PSi2/c1-15(2,3)13(16(4,5)6)14-12-10-8-7-9-11-12/h7-11H,1-6H3 |
InChI Key |
OKDQXKBZZVZGAE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(=PC1=CC=CC=C1)[Si](C)(C)C |
Origin of Product |
United States |
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